Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Catalog No.
S1892051
CAS No.
78086-72-3
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-car...

CAS Number

78086-72-3

Product Name

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

IUPAC Name

methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1

InChI Key

AELKYRWKHKGMAD-NTSWFWBYSA-N

SMILES

CC1C(OC(O1)(C)C)C(=O)OC

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC

Isomeric SMILES

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC

The exact mass of the compound Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) is a versatile chiral building block derived from L-threonine. Its structure provides two key attributes for asymmetric synthesis: a defined (4R,5S) absolute stereochemistry and a robust 2,2,5-trimethyl-1,3-dioxolane protecting group for the vicinal diol. The methyl ester functional group serves as a reliable handle for transformations into other functionalities, such as aldehydes, which are common intermediates in the synthesis of complex chiral molecules.

In asymmetric synthesis, substitution with a closely related analog often leads to process failure or an entirely incorrect final product. Using the enantiomer, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, will yield the opposite, and often biologically inactive or undesired, enantiomer of the target molecule. Furthermore, replacing the 2,2,5-trimethyl-1,3-dioxolane with a standard 2,2-dimethyl (isopropylidene) protecting group can alter stability towards acidic or basic conditions and change the steric environment, which negatively impacts the diastereoselectivity of subsequent transformations. These seemingly minor structural changes necessitate re-optimization of reaction conditions, leading to significant delays and resource expenditure, and can compromise the stereochemical purity of the final compound.

Precursor Suitability: High-Yield Conversion to Chiral Aldehyde Intermediate

The methyl ester of this compound is an effective precursor for the corresponding chiral aldehyde, a critical intermediate for C-C bond formation. In a documented synthesis, reduction of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate using diisobutylaluminium hydride (DIBAL-H) afforded the target aldehyde, (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde, in 95% yield.

Evidence DimensionChemical Yield (%)
Target Compound Data95%
Comparator Or BaselineTypical high-yield threshold for process viability (>90%)
Quantified DifferenceMeets or exceeds the benchmark for an efficient process step.
ConditionsReduction with DIBAL-H in toluene at -78 °C.

A high-yield conversion minimizes material loss and reduces the cost and complexity of purification, making it a more economical choice for multi-step synthetic routes.

Stereochemical Control: Absolute Configuration for Enantioselective Synthesis

The primary procurement driver for this compound is its (4R,5S) absolute stereochemistry. This specific configuration is essential for controlling the stereochemical outcome of subsequent reactions. For instance, its use as a chiral template dictates the formation of specific diastereomers in reactions, which is fundamental to synthesizing enantiomerically pure target molecules. Using the incorrect enantiomer, (4S,5R), would result in the synthesis of the opposite, undesired enantiomer of the final product.

Evidence DimensionStereochemical Outcome
Target Compound DataYields the desired (R,S)-derived enantiomer series.
Comparator Or BaselineThe enantiomer, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Quantified Difference100% divergence in the chirality of the final product.
ConditionsGeneral asymmetric synthesis protocols.

For pharmaceutical or agrochemical applications where biological activity is tied to a single enantiomer, procuring the correct starting stereoisomer is non-negotiable and eliminates the risk of producing an inactive or harmful isomer.

Efficient Production of Chiral Aldehydes for Asymmetric Aldol and Allylation Reactions

This compound is the right choice when the synthetic route requires a high-purity (4R,5S) chiral aldehyde. The demonstrated high-yield (95%) conversion of the methyl ester provides an efficient and reliable source of this key intermediate, minimizing precursor waste and simplifying downstream processing in complex syntheses.

Synthesis of Pharmaceutical Intermediates Requiring Defined Stereocenters

This building block is indicated for synthetic campaigns targeting complex molecules, such as biotin analogs or macrocycles, where the final biological activity depends on the absolute configuration established early in the process. Its defined (4R,5S) stereochemistry serves as a robust anchor to direct the formation of subsequent chiral centers, ensuring the production of the correct single-enantiomer drug substance.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Dates

Last modified: 08-16-2023

Explore Compound Types